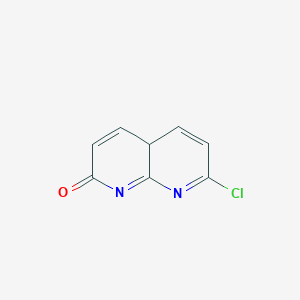
1,8-Naphthyridin-2(1H)-one, 7-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,8-Naphthyridin-2(1H)-one, 7-chloro- is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by a naphthyridine ring system with a chlorine atom at the 7th position and a keto group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridin-2(1H)-one, 7-chloro- can be achieved through several synthetic routes. One common method involves the reaction of 7-chloro-1,8-naphthyridine with appropriate reagents to introduce the keto group at the 2nd position. For example, the compound can be synthesized by treating 7-chloro-1,8-naphthyridine with a strong oxidizing agent such as potassium permanganate (KMnO4) under acidic conditions .
Industrial Production Methods
Industrial production of 1,8-Naphthyridin-2(1H)-one, 7-chloro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1,8-Naphthyridin-2(1H)-one, 7-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of 1,8-Naphthyridin-2(1H)-ol, 7-chloro-.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Wirkmechanismus
The mechanism of action of 1,8-Naphthyridin-2(1H)-one, 7-chloro- involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or receptors by binding to their active sites. This interaction can disrupt the normal function of the target, leading to therapeutic effects such as inhibition of cancer cell proliferation or bacterial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,8-Naphthyridin-2(1H)-one: Lacks the chlorine atom at the 7th position.
7-Bromo-1,8-naphthyridin-2(1H)-one: Contains a bromine atom instead of chlorine at the 7th position.
1,8-Naphthyridin-2(1H)-one, 7-methyl-: Contains a methyl group at the 7th position.
Uniqueness
1,8-Naphthyridin-2(1H)-one, 7-chloro- is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H5ClN2O |
|---|---|
Molekulargewicht |
180.59 g/mol |
IUPAC-Name |
7-chloro-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1-5H |
InChI-Schlüssel |
LYHYKWZPTWQFQR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC2=NC(=O)C=CC21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


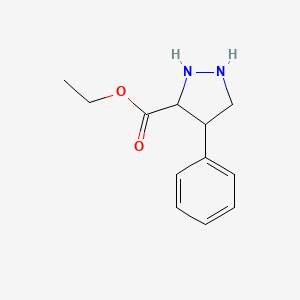
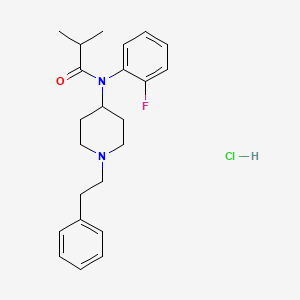
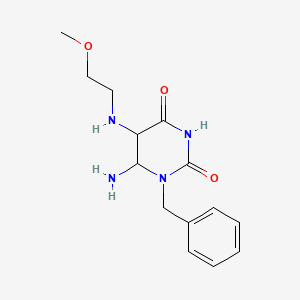

![3-[4-(Trifluoromethyl)phenyl]pyrazolidine-4-carbaldehyde](/img/structure/B12357386.png)
![Pyrido[3,2-c][1,5]benzodiazepin-5-one](/img/structure/B12357389.png)
![5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12357392.png)
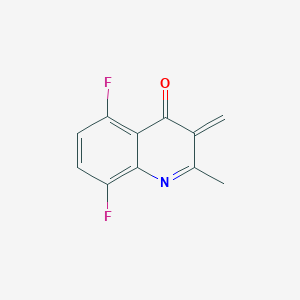

![3-[(E)-2-(4-Methoxyphenyl)vinyl]-5-methylisoxazol-4-amine](/img/structure/B12357411.png)
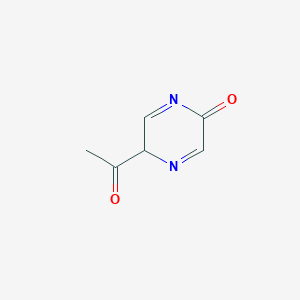
![2-[(2,2,2-Trifluoroethyl)sulfanyl]ethan-1-amine](/img/structure/B12357419.png)


